7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane
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Overview
Description
7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane is a spirocyclic compound that features a unique structure combining an oxane ring and a diazaspiro nonane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane typically involves the condensation of oxane derivatives with diazaspiro nonane precursors. One common method involves the use of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method yields the desired spirocyclic structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex spirocyclic molecules.
Industry: Utilized in the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes. For instance, it binds to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates. This binding is enhanced by the hydrogen bonding capacity of the oxane ring, which interacts with the His194 residue of NQO1 .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring size.
2-Oxa-7-azaspiro[3.5]nonane: A closely related compound with similar structural features.
Uniqueness
7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane is unique due to its larger ring size and the presence of both oxane and diazaspiro nonane moieties. This combination provides enhanced binding affinities and metabolic robustness compared to smaller spirocyclic compounds .
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2,7-diazaspiro[3.5]nonan-7-yl(oxan-4-yl)methanone |
InChI |
InChI=1S/C13H22N2O2/c16-12(11-1-7-17-8-2-11)15-5-3-13(4-6-15)9-14-10-13/h11,14H,1-10H2 |
InChI Key |
BIHDAWMBXWKGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3(CC2)CNC3 |
Origin of Product |
United States |
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